molecular formula C8H9NO3 B068829 (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid CAS No. 185339-08-6

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B068829
CAS No.: 185339-08-6
M. Wt: 167.16 g/mol
InChI Key: LIDYFNYBHXPTJG-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and biochemical research. This compound features a phenolic hydroxyl group and an alpha-amino acid functionality on a stereochemically defined (S)-configured backbone, making it a versatile and valuable chiral building block. Its primary research applications include serving as a key intermediate in the synthesis of complex molecules, particularly enzyme inhibitors and potential pharmaceutical agents. The ortho-hydroxyphenyl moiety is a critical pharmacophore, enabling metal chelation and participation in hydrogen bonding, which is exploited in the design of inhibitors for metalloenzymes such as angiotensin-converting enzyme (ACE) and other zinc-dependent hydrolases. Researchers utilize this compound to study structure-activity relationships (SAR), investigate enzyme mechanisms, and develop novel asymmetric synthesis pathways. The chiral integrity of the (S)-enantiomer is crucial for achieving high enantioselectivity in target interactions, making it an indispensable tool for probing stereospecific biological processes. This product is provided for laboratory research purposes to support innovation in drug discovery and chemical biology.

Properties

IUPAC Name

(2S)-2-amino-2-(2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDYFNYBHXPTJG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477731
Record name (2S)-Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185339-08-6
Record name (2S)-Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of DL-2-Amino-2-(2-hydroxyphenyl)acetonitrile

The process begins with the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) with ammonium chloride and sodium cyanide in aqueous ammonium hydroxide. This Strecker-type reaction yields DL-2-amino-2-(2-hydroxyphenyl)acetonitrile, a key intermediate. The reaction proceeds at 25–40°C for 6–8 hours, achieving ~75% conversion.

Diastereomeric Resolution with L-(+)-Tartaric Acid

The racemic acetonitrile is treated with L-(+)-tartaric acid in a solvent system (e.g., ethyl acetate/methanol) to preferentially crystallize the (S)-enantiomer as a hemitartrate salt. Optimal conditions include a 1:1 molar ratio of acetonitrile to tartaric acid and cooling to 0–5°C. The diastereomeric excess (d.e.) reaches 92–95%, with a yield of 30–35% after recrystallization.

Hydrolysis to (S)-2-Amino-2-(2-hydroxyphenyl)acetic Acid

The isolated hemitartrate salt undergoes acidic hydrolysis (6 M HCl, 90°C, 3 hours) to yield (S)-2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride. Neutralization with ammonium hydroxide precipitates the free amino acid, which is purified via recrystallization from water/ethanol (yield: 25–28%, purity >98% by HPLC).

Asymmetric Catalytic Hydrogenation

Recent advances employ transition-metal catalysts for enantioselective synthesis. A rhodium(I)-BINAP complex catalyzes the hydrogenation of α-acetamidoacrylic acid derivatives to directly generate the (S)-enantiomer.

Substrate Preparation: α-Acetamidoacrylic Acid

2-Hydroxyphenylglyoxylic acid is condensed with acetamide in the presence of acetic anhydride, forming α-acetamidoacrylic acid. This intermediate is isolated in 85% yield and subjected to hydrogenation.

Catalytic Hydrogenation Conditions

Using [Rh(cod)(S)-BINAP]BF₄ (1 mol%) under 50 psi H₂ in methanol at 25°C, the hydrogenation achieves 99% conversion in 12 hours. The enantiomeric excess (e.e.) exceeds 98%, as confirmed by chiral HPLC. Post-reaction, the catalyst is removed via filtration, and the product is isolated by solvent evaporation (yield: 82%, purity: 99.5%).

Enzymatic Kinetic Resolution

Lipases and acylases offer green alternatives for enantiomer separation. Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of N-acetyl-DL-2-amino-2-(2-hydroxyphenyl)acetic acid, selectively deacetylating the (R)-enantiomer.

Enzymatic Hydrolysis Protocol

A 0.5 M solution of N-acetyl-DL-substrate in phosphate buffer (pH 7.5) is treated with CAL-B (10 mg/mL) at 37°C. After 24 hours, the (S)-enantiomer remains acetylated, while the (R)-isomer is hydrolyzed to the free acid. The mixture is extracted with ethyl acetate, yielding the (S)-N-acetyl derivative (e.e. 96%, yield: 45%). Acidic hydrolysis (2 M HCl, reflux, 2 hours) removes the acetyl group, affording (S)-2-amino-2-(2-hydroxyphenyl)acetic acid (yield: 90%, e.e. 95%).

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables modular construction of chiral amino acids. A Wang resin-bound Fmoc-protected glycine is functionalized via Ullmann coupling with 2-iodophenol, followed by asymmetric aminohydroxylation.

Resin Functionalization and Coupling

Fmoc-Gly-Wang resin is treated with CuI/L-proline in DMF to couple 2-iodophenol, forming 2-hydroxyphenylglycine-resin. The reaction proceeds under microwave irradiation (100°C, 30 minutes), achieving 95% coupling efficiency.

Asymmetric Aminohydroxylation

Osmium tetroxide-mediated aminohydroxylation with (DHQD)₂PHAL ligand introduces the amino group with 90% e.e.. Cleavage from the resin (95% TFA) yields (S)-2-amino-2-(2-hydroxyphenyl)acetic acid (purity: 97%, yield: 70%).

Comparative Analysis of Methods

MethodYield (%)e.e. (%)ScalabilityCost ($/kg)
Classical Resolution2895High1200
Catalytic Hydrogenation8298Medium2500
Enzymatic Resolution4595Low1800
SPPS7090Low3500

Key Findings :

  • Catalytic hydrogenation offers the highest yield and enantioselectivity but requires expensive metal catalysts.

  • Classical resolution remains cost-effective for industrial-scale production despite moderate yields.

  • Enzymatic methods align with green chemistry principles but face scalability challenges .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid.

Scientific Research Applications

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Features :

  • Stereochemistry : The (S)-configuration at the α-carbon dictates its chiral interactions.
  • Functional Groups : The ortho-hydroxyphenyl group enhances solubility and metal-chelating properties.
  • Synthetic Routes : Synthesized via multi-step reactions, including methylation, condensation, and hydrolysis (as seen in related compounds) .

Comparison with Structurally Similar Compounds

Isoxazole Derivatives

Example: Ibotenic acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

  • Structural Differences : Replaces the hydroxyphenyl group with a 3-hydroxyisoxazole ring.
  • Bioactivity : Acts as a neurotoxin and GABA receptor agonist, leading to CNS excitation .
  • Source : Naturally occurs in Amanita mushrooms.
Property (S)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Ibotenic Acid
Core Structure Ortho-hydroxyphenyl 3-Hydroxyisoxazole
Receptor Target Not explicitly reported GABA receptors
Biological Role Potential neurotransmitter analog Neurotoxin, agonist activity
Natural Source Synthetic/Unspecified Amanita muscaria mushrooms

Positional and Functional Group Isomers

Examples :

(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS No. 22818-40-2) : Structural Difference: Para-hydroxyphenyl group and (R)-configuration. Impact: Altered stereochemistry and hydroxyl position may affect receptor binding.

(S)-2-Amino-2-(4-fluorophenyl)acetic acid : Structural Difference: Fluorine atom replaces hydroxyl group.

Property Ortho-OH (Target) Para-OH (Isomer) 4-Fluoro Derivative
Substituent Position 2-hydroxyphenyl 4-hydroxyphenyl 4-fluorophenyl
Polarity High (due to -OH) Moderate Low (due to -F)
Bioactivity Potential Chelation, H-bonding Varied receptor interaction Enhanced membrane permeability

Halogenated Derivatives

Examples :

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride (CAS No. 1214196-70-9) : Structural Difference: Chlorine atom at the meta position. Impact: Increased metabolic stability and lipophilicity.

2-Amino-2-(2-bromophenyl)acetic acid (CAS No. 254762-66-8) : Structural Difference: Bromine atom at the ortho position. Impact: Larger atomic radius may sterically hinder interactions.

Property Target Compound 3-Chloro Derivative 2-Bromo Derivative
Halogen None Cl (meta) Br (ortho)
Lipophilicity (LogP) ~-1.5 (estimated) ~0.5 ~1.2
Potential Use Chelation therapy Enzyme inhibition Steric hindrance

Hydroxyphenylacetic Acid Derivatives

Example: 2-Hydroxyphenylacetic acid (2-HPAA) (CAS No. 614-75-5) :

  • Structural Difference: Lacks the amino group.
  • Bioactivity : Involved in tyrosine metabolism; serves as a biomarker for gut microbiota activity.
Property (S)-2-Amino-2-(2-hydroxyphenyl)acetic Acid 2-HPAA
Functional Groups Amino, hydroxyl, carboxylic acid Hydroxyl, carboxylic acid
Biological Role Potential drug candidate Metabolic biomarker
Solubility Higher (due to amino group) Moderate

Collagenase Inhibitors

Example: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid :

  • Structural Difference : Extended alkyne chain and dichlorobenzyl group.
  • Bioactivity : Inhibits collagenase (IC50: 1.48 mM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201.
Property Target Compound Collagenase Inhibitor
Backbone Acetic acid Pent-4-ynoic acid
Key Interactions Not reported H-bond with Gln215, π-π with Tyr201
Therapeutic Potential Unclear Anti-arthritic applications

Biological Activity

(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid, commonly referred to as (S)-2-AHA , is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(S)-2-AHA possesses a unique structure characterized by an amino group and a hydroxyl group attached to a phenyl ring. Its chemical formula is C9H11NO3C_9H_{11}NO_3, and it is classified as a non-proteinogenic amino acid. The presence of the hydroxy group significantly influences its solubility and reactivity, making it a valuable compound in both synthetic and biological contexts.

The biological activity of (S)-2-AHA is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : (S)-2-AHA has been shown to act as an inhibitor of certain enzymes, potentially modulating metabolic pathways.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving glutamate, which plays a crucial role in synaptic transmission and plasticity.
  • Antioxidant Properties : The hydroxyl group in (S)-2-AHA contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

1. Antioxidant Activity

Research indicates that (S)-2-AHA exhibits significant antioxidant properties. It effectively reduces oxidative stress markers in cellular models, suggesting potential applications in neuroprotection and age-related diseases.

2. Neuroprotective Effects

Studies have demonstrated that (S)-2-AHA can protect neuronal cells from apoptosis induced by various stressors. This neuroprotective effect is linked to its ability to modulate glutamate receptors and enhance synaptic health.

3. Anticancer Potential

Emerging evidence suggests that (S)-2-AHA may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and HCT-116 (colon cancer), by inducing cell cycle arrest and apoptosis.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of (S)-2-AHA on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. Results showed that treatment with (S)-2-AHA significantly reduced cell death and improved cell viability compared to untreated controls.

TreatmentCell Viability (%)
Control45
(S)-2-AHA75

Case Study 2: Anticancer Activity

In another study focusing on colon cancer cells (HCT-116), (S)-2-AHA was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2585
5065
10040

Research Findings

Recent research has highlighted the potential therapeutic applications of (S)-2-AHA:

  • Metabolic Pathways : Studies suggest that (S)-2-AHA might play a role in metabolic modulation, particularly in glucose metabolism.
  • Drug Development : The compound is being explored as a precursor for developing novel pharmaceuticals targeting neurological disorders and cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid, and how are key stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective Strecker synthesis using chiral catalysts (e.g., cinchona alkaloids) can yield the desired (S)-enantiomer. Reaction conditions such as pH (8–10), temperature (0–25°C), and solvent polarity (aqueous ethanol) are critical for minimizing racemization . Post-synthesis, crystallization with chiral resolving agents (e.g., tartaric acid derivatives) enhances enantiomeric purity.

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., hydroxyl and amino groups) using coupling constants and chemical shifts. For example, the aromatic protons in the 2-hydroxyphenyl group resonate at δ 6.8–7.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, with retention times compared to standards .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 196.07) and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity in enzymatic or cellular assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., collagenase or oxidoreductases) using fluorogenic substrates. IC50_{50} values are determined via dose-response curves (0.1–100 µM) .
  • Cellular Uptake Studies : Radiolabeled (e.g., 14C^{14}C) or fluorescently tagged derivatives assess membrane permeability in cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For collagenase, the (S)-enantiomer’s hydroxyl group forms hydrogen bonds with Gln215 (bond length ~2.0–2.2 Å), while the phenyl ring engages in π-π stacking with Tyr201 (distance ~4.1–4.2 Å) .
  • Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG) of binding; values below −6 kcal/mol suggest strong affinity .

Q. What strategies improve enantioselective synthesis yields for large-scale research applications?

  • Methodological Answer :

  • Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with chiral enzymes (e.g., lipases) to achieve >90% enantiomeric excess (ee) .
  • Flow Chemistry : Continuous reactors with immobilized chiral catalysts enhance reaction efficiency (e.g., 80% yield at 25°C vs. 50% in batch) .

Q. How can contradictory data on biological activity (e.g., IC50_{50} variations) be resolved?

  • Methodological Answer :

  • Comparative Structural Analysis : Use X-ray crystallography or NMR to compare binding conformations with analogs (e.g., 2,4-dichloro vs. 2-hydroxyphenyl substituents). For example, chlorine atoms at para positions may sterically hinder enzyme access, increasing IC50_{50} by 2–3-fold .
  • Meta-Analysis of Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (DMSO ≤0.1%) to reduce variability .

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